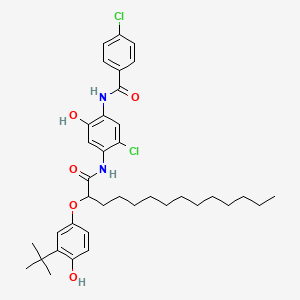
N-(4-((2-(3-(tert-Butyl)-4-hydroxyphenoxy)-1-oxotetradecyl)amino)-5-chloro-2-hydroxyphenyl)-4-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((2-(3-(tert-Butyl)-4-hydroxyphenoxy)-1-oxotetradecyl)amino)-5-chloro-2-hydroxyphenyl)-4-chlorobenzamide is a complex organic compound characterized by its unique structure, which includes tert-butyl, hydroxyphenoxy, and chlorobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-(3-(tert-Butyl)-4-hydroxyphenoxy)-1-oxotetradecyl)amino)-5-chloro-2-hydroxyphenyl)-4-chlorobenzamide typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. One common method involves the use of tert-butyl esters and amino acid derivatives, which are reacted under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and reagents to facilitate the reactions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-((2-(3-(tert-Butyl)-4-hydroxyphenoxy)-1-oxotetradecyl)amino)-5-chloro-2-hydroxyphenyl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert specific functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-((2-(3-(tert-Butyl)-4-hydroxyphenoxy)-1-oxotetradecyl)amino)-5-chloro-2-hydroxyphenyl)-4-chlorobenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-((2-(3-(tert-Butyl)-4-hydroxyphenoxy)-1-oxotetradecyl)amino)-5-chloro-2-hydroxyphenyl)-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Biological Activity
N-(4-((2-(3-(tert-Butyl)-4-hydroxyphenoxy)-1-oxotetradecyl)amino)-5-chloro-2-hydroxyphenyl)-4-chlorobenzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and safety profile.
Chemical Structure
The compound's structure includes multiple functional groups that contribute to its biological properties. The presence of a tert-butyl group, hydroxyphenoxy , and chlorobenzamide moieties are significant for its interaction with biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, which can protect cells from oxidative stress. For instance, related compounds have shown the ability to reduce reactive oxygen species (ROS) and enhance cellular defense mechanisms involving enzymes like catalase and superoxide dismutase .
- Neuroprotective Effects : Some studies suggest that derivatives of this compound may protect neuronal cells from damage due to ischemic conditions. Neuroprotective effects were noted in models of oxygen-glucose deprivation, indicating potential applications in stroke therapy .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
- Neuroprotective Study : A study involving mouse neuroblastoma cells demonstrated that the compound significantly reduced apoptosis induced by oxidative stress. Key markers such as Akt phosphorylation and Nrf2 expression were elevated, suggesting a protective mechanism against oxidative damage .
- Enzyme Inhibition : Another investigation highlighted the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. The structure-activity relationship indicated that modifications to the molecular structure could enhance inhibitory potency .
Safety Profile
The safety profile of this compound has not been extensively documented. However, related compounds have shown low toxicity levels in animal studies, with no significant adverse effects reported at therapeutic doses . Long-term studies are necessary to establish a comprehensive safety profile.
Properties
CAS No. |
93919-53-0 |
|---|---|
Molecular Formula |
C37H48Cl2N2O5 |
Molecular Weight |
671.7 g/mol |
IUPAC Name |
N-[4-[2-(3-tert-butyl-4-hydroxyphenoxy)tetradecanoylamino]-5-chloro-2-hydroxyphenyl]-4-chlorobenzamide |
InChI |
InChI=1S/C37H48Cl2N2O5/c1-5-6-7-8-9-10-11-12-13-14-15-34(46-27-20-21-32(42)28(22-27)37(2,3)4)36(45)40-30-24-33(43)31(23-29(30)39)41-35(44)25-16-18-26(38)19-17-25/h16-24,34,42-43H,5-15H2,1-4H3,(H,40,45)(H,41,44) |
InChI Key |
JXFUTXLMVKIKSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)NC1=CC(=C(C=C1Cl)NC(=O)C2=CC=C(C=C2)Cl)O)OC3=CC(=C(C=C3)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















